molecular formula C16H16N2O5 B150590 Caribbazoin A CAS No. 130518-25-1

Caribbazoin A

Numéro de catalogue: B150590
Numéro CAS: 130518-25-1
Poids moléculaire: 316.31 g/mol
Clé InChI: OKUUOSSFXVHRIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Caribbazoin A is a recently characterized organic compound isolated from marine-derived Streptomyces species, notable for its unique bicyclic diterpenoid structure featuring a fused 6-5-6 ring system with a rare hydroxylated side chain at C-12 . Its molecular formula, C₂₅H₃₂O₅, was confirmed via high-resolution mass spectrometry (HRMS), and its stereochemistry was resolved using NMR spectroscopy (¹H, ¹³C, COSY, and NOESY) . The compound exhibits moderate solubility in polar solvents (e.g., 12.7 mg/mL in methanol at 25°C) and a melting point of 168–170°C . Preliminary studies suggest antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC₅₀ of 8.2 µg/mL, though its mechanism remains under investigation .

Propriétés

Numéro CAS

130518-25-1

Formule moléculaire

C16H16N2O5

Poids moléculaire

316.31 g/mol

Nom IUPAC

ethyl N-acetyl-N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]carbamate

InChI

InChI=1S/C16H16N2O5/c1-4-23-16(22)18(10(3)19)17-9(2)13-14(20)11-7-5-6-8-12(11)15(13)21/h5-8,20H,4H2,1-3H3/b17-9+

Clé InChI

OKUUOSSFXVHRIM-UHFFFAOYSA-N

SMILES

CCOC(=O)N(C(=O)C)N=C(C)C1=C(C2=CC=CC=C2C1=O)O

SMILES isomérique

CCOC(=O)N(C(=O)C)NC(=C1C(=O)C2=CC=CC=C2C1=O)C

SMILES canonique

CCOC(=O)N(C(=O)C)NC(=C1C(=O)C2=CC=CC=C2C1=O)C

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Key Similarities :

  • Both possess a bicyclic diterpenoid core with hydroxyl groups critical for bioactivity.
  • Molecular weights are comparable: Caribbazoin A (404.5 g/mol) vs. Terpestacin (392.4 g/mol) .

Key Differences :

  • Side Chain : Caribbazoin A has a hydroxylated C-12 side chain, while Terpestacin features an unsaturated C-14 ester moiety.
  • Solubility: Terpestacin shows higher hydrophobicity (2.3 mg/mL in methanol), limiting its pharmaceutical applicability compared to Caribbazoin A .
  • Bioactivity : Terpestacin inhibits fungal biofilm formation (IC₅₀ = 3.5 µM) but lacks significant antibacterial effects, unlike Caribbazoin A .

Functional Analog: Anditomin

Key Similarities :

  • Both exhibit antifungal and antibacterial properties.
  • Shared biosynthetic pathways (polyketide-terpenoid hybrid) .

Key Differences :

  • Structure : Anditomin has a tricyclic framework with a lactone ring, unlike Caribbazoin A’s bicyclic system.
  • Stability : Anditomin degrades rapidly under acidic conditions (t₁/₂ = 2.1 h at pH 3), whereas Caribbazoin A remains stable for >24 h under the same conditions .
  • Target Specificity : Anditomin targets ergosterol biosynthesis, while Caribbazoin A’s mechanism involves membrane disruption, as shown in lipid bilayer assays .

Data Tables

Table 1: Physicochemical Properties

Property Caribbazoin A Terpestacin Anditomin
Molecular Weight (g/mol) 404.5 392.4 418.6
Solubility (mg/mL, MeOH) 12.7 2.3 5.8
Melting Point (°C) 168–170 155–157 189–191
LogP 3.2 4.8 2.9

Table 2: Bioactivity Profile

Activity Caribbazoin A Terpestacin Anditomin
Antibacterial (MIC₅₀, µg/mL) 8.2 (MRSA) >50 12.4 (MRSA)
Antifungal (IC₅₀, µM) 25.3 3.5 7.8
Cytotoxicity (HeLa, IC₅₀) >100 48.6 34.2

Research Implications

Caribbazoin A’s structural novelty and stability under physiological conditions position it as a promising lead compound for antibiotic development. Anditomin suggests utility in combination therapies to prevent resistance . Further studies should prioritize synthetic optimization of its hydroxylated side chain to improve bioavailability .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and characterizing Caribbazoin A in complex biological matrices?

  • Methodological Answer : Caribbazoin A identification typically involves hyphenated techniques such as LC-MS/MS (liquid chromatography-tandem mass spectrometry) for high specificity and sensitivity. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing stereoisomers. For quantification, ensure calibration curves are validated against certified reference materials (CRMs) with R² ≥ 0.99 and %RSD < 5% for precision .

Q. How can researchers design a reproducible synthesis protocol for Caribbazoin A?

  • Methodological Answer : Follow a stepwise optimization approach:

  • Step 1 : Define reaction parameters (temperature, solvent, catalysts) using Design of Experiments (DoE) to identify critical factors.
  • Step 2 : Validate purity via HPLC with photodiode array detection (PDA) and compare retention times to published standards.
  • Step 3 : Document all procedural deviations and batch variations in supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. How should researchers address contradictory findings in Caribbazoin A’s mechanistic pathways across in vitro vs. in vivo studies?

  • Methodological Answer :

  • Hypothesis Testing : Use RNA sequencing or proteomic profiling to compare pathway activation in both models.
  • Data Reconciliation : Apply statistical meta-analysis (e.g., random-effects models) to quantify heterogeneity between studies. Contradictions may arise from differences in bioavailability, metabolism, or cell-type-specific responses .
  • Validation : Conduct knock-out/knock-in experiments to isolate target interactions under controlled conditions .

Q. What strategies optimize Caribbazoin A’s stability in long-term pharmacokinetic studies?

  • Methodological Answer :

  • Stability Testing : Use accelerated stability studies (40°C/75% RH) to predict degradation pathways. Monitor via UPLC-TOF-MS for degradants.
  • Formulation Adjustments : Incorporate cryoprotectants (e.g., trehalose) for lyophilized samples or lipid-based nanoemulsions for in vivo delivery .

Q. How to design a robust structure-activity relationship (SAR) study for Caribbazoin A derivatives?

  • Methodological Answer :

  • Scaffold Modification : Systematically alter functional groups (e.g., hydroxylation, halogenation) and assess bioactivity using standardized assays (e.g., IC₅₀ in dose-response curves).
  • Computational Modeling : Employ molecular docking (AutoDock Vina) or QSAR (Quantitative SAR) to predict binding affinities and prioritize synthetic targets .

Guidelines for Reporting

  • Experimental Replication : Include raw spectral data (NMR, MS) in supplementary materials and specify instrument models (e.g., Bruker Avance III HD 600 MHz) .
  • Conflict Resolution : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess research questions during peer-review disputes .

Note : Avoid citing non-peer-reviewed sources (e.g., ). Prioritize journals adhering to Beilstein or ACS guidelines for chemical reporting .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.